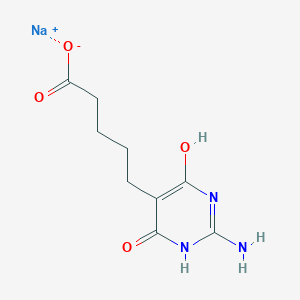

Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate is a chemical compound with the molecular formula C9H12N3NaO4 and a molecular weight of 249.203 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research . It is characterized by its pyrimidine ring, which is a common structural motif in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate typically involves the condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide . The optimized procedure includes the use of Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium ethoxide, Vilsmeier–Haack–Arnold reagent, and various oxidizing and reducing agents . The conditions for these reactions are optimized to ensure high yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Scientific Research Applications

Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit immune-activated nitric oxide production in mouse peritoneal cells . The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with key enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

2-amino-4,6-dihydroxypyrimidine: Lacks the pentanoate group but shares the pyrimidine core structure.

2-amino-4,6-dichloropyrimidine: Contains chlorine substituents instead of hydroxyl groups.

Uniqueness

Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, hydroxyl, and pentanoate groups makes it a versatile compound for various research and industrial applications .

Biological Activity

Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological properties, particularly its role in modulating nitric oxide (NO) production and its implications for therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring with amino and hydroxy substitutions, along with a pentanoate side chain. This structural configuration is crucial for its biological activity:

- Pyrimidine Ring : Provides a platform for various functional interactions.

- Amino Group : Engages in nucleophilic substitution reactions.

- Hydroxyl Groups : Participate in dehydration or esterification reactions.

These functional groups contribute to the compound's reactivity and potential interactions with biological systems.

Inhibition of Nitric Oxide Production

One of the primary biological activities of this compound is its ability to inhibit nitric oxide production in immune cells. Research indicates that compounds with similar structures exhibit anti-inflammatory properties, making this compound a candidate for therapeutic applications in conditions characterized by excessive NO production, such as autoimmune diseases and cancer .

In vitro studies have shown that this compound can significantly reduce NO biosynthesis in mouse peritoneal cells stimulated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). The concentration of nitrites produced under these conditions was notably higher in control cells compared to those treated with the compound. The suppression of NO production was dose-dependent, with significant effects observed at concentrations as low as 2.5 µM .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other related compounds highlights its unique efficacy:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Pyrimidine ring with pentanoate side chain | Effective NO inhibitor; potential anti-inflammatory properties |

| 2-Amino-4,6-dihydroxypyrimidine | Contains amino and hydroxyl groups on pyrimidine | Precursor for various derivatives |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Fluorinated derivative of pyrimidine | Enhanced biological activity |

The unique pentanoate side chain of this compound may influence its solubility and biological activity compared to other similar compounds.

The mechanism through which this compound exerts its effects involves modulation of immune cell activity. By inhibiting NO production, it can potentially influence inflammatory responses and cytokine secretion. This modulation is particularly relevant in the context of diseases where NO plays a detrimental role .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research demonstrated that at concentrations ranging from 50 µM to higher doses, the compound effectively suppressed NO production by at least 55%, indicating strong anti-inflammatory potential .

- Comparative Efficacy : In comparative assays against known NO inhibitors like N-monomethyl-L-arginine, this compound showed superior efficacy in reducing NO levels in activated immune cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate, and how can reaction conditions be optimized?

- Methodology : The pyrimidine core can be synthesized via condensation reactions using precursors like 2-amino-4,6-dihydroxypyrimidine. A pentanoate side chain is introduced through nucleophilic substitution or esterification. For example, a bromopentanoate ester intermediate (e.g., ethyl 5-bromopentanoate) can react with the pyrimidine under basic conditions (e.g., K₂CO₃ in DMF) . Final saponification with NaOH converts the ester to the sodium salt. Optimization involves adjusting reaction time, temperature (typically 60–80°C), and stoichiometric ratios to maximize yield (>70%) while minimizing hydrolysis of sensitive hydroxyl/amino groups .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR confirm the pyrimidine ring (δ 5.8–6.2 ppm for aromatic protons) and pentanoate chain (δ 1.5–2.5 ppm for methylene groups) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]+ expected ~317.1 m/z for C₁₀H₁₃N₃O₅Na).

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeOH gradient) assesses purity (>95%) .

Q. How does the compound’s solubility vary under different pH conditions?

- Methodology : Solubility is pH-dependent due to ionizable groups (amino, hydroxyl, carboxylate). In acidic conditions (pH <3), the carboxylate group protonates, reducing solubility. At neutral/basic pH (7–10), the sodium salt form dominates, enhancing aqueous solubility (>50 mg/mL). Conduct turbidimetric titrations or use dynamic light scattering (DLS) to quantify solubility thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrimidine derivatives?

- Methodology : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

- Use isogenic cell lines to minimize genetic variability.

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity (KD) .

- Cross-reference with computational docking (AutoDock Vina) to predict interactions with enzymes like dihydrofolate reductase .

Q. How do substituent modifications (e.g., halogenation) on the pyrimidine ring alter reactivity and biological activity?

- Methodology : Compare halogenated analogs (e.g., 4,6-dichloro vs. 2-amino-4,6-dihydroxy derivatives) using:

- Reactivity : Track reaction rates in nucleophilic substitutions (e.g., with thiols) via 19F NMR or HPLC .

- Bioactivity : Test IC50 values in enzyme inhibition assays (e.g., thymidylate synthase). Fluorinated analogs often show enhanced membrane permeability but reduced hydrogen-bonding capacity .

Q. What experimental designs mitigate degradation of the labile 2-amino-4,6-dihydroxypyrimidine moiety during storage?

- Methodology :

- Stability Studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., oxidation at C5).

- Formulation : Lyophilize with cryoprotectants (trehalose) or store in inert atmospheres (argon) to prevent hydrolysis/oxidation .

Q. Notes

Properties

CAS No. |

78423-23-1 |

|---|---|

Molecular Formula |

C9H12N3NaO4 |

Molecular Weight |

249.20 g/mol |

IUPAC Name |

sodium;5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)pentanoate |

InChI |

InChI=1S/C9H13N3O4.Na/c10-9-11-7(15)5(8(16)12-9)3-1-2-4-6(13)14;/h1-4H2,(H,13,14)(H4,10,11,12,15,16);/q;+1/p-1 |

InChI Key |

DIBYFTNLZOHWLF-UHFFFAOYSA-M |

Canonical SMILES |

C(CCC(=O)[O-])CC1=C(N=C(NC1=O)N)O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.